molecular formula C10H11FO3 B12095019 Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- CAS No. 1067225-50-6

Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl-

Cat. No.: B12095019
CAS No.: 1067225-50-6
M. Wt: 198.19 g/mol
InChI Key: BXIDDTMZDKYALS-UHFFFAOYSA-N
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Description

Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with a fluorine atom, a methoxymethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- typically involves the introduction of the fluorine, methoxymethoxy, and methyl groups onto the benzaldehyde core. One common method is the electrophilic aromatic substitution reaction, where the benzaldehyde is treated with appropriate reagents under controlled conditions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation, methylation, and protection-deprotection strategies to achieve the final product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of 6-fluoro-2-(methoxymethoxy)-3-methylbenzoic acid.

    Reduction: Formation of 6-fluoro-2-(methoxymethoxy)-3-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, making it useful in synthetic organic chemistry.

Biology

This compound has been investigated for its potential biological activity , particularly in relation to its interactions with biomolecules. Studies have shown that it may exhibit inhibitory effects on certain protein kinases associated with cancer progression, such as Pim-1 and Pim-2 .

Medicine

In medicinal chemistry, Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- has been explored for its potential therapeutic properties . It is being evaluated as a precursor for drug development targeting diseases mediated by hemoglobin and other biological pathways .

Case Studies

  • Inhibition of Protein Kinases
    • A study demonstrated that derivatives of benzaldehyde compounds could act as inhibitors of Pim kinases, which are overexpressed in various cancers. The compound's structure facilitates interaction with enzyme active sites, potentially leading to new cancer therapies .
  • Allosteric Modulation of Hemoglobin
    • Research highlighted that certain substituted benzaldehydes could serve as allosteric modulators of hemoglobin. This application is significant for treating disorders like sickle cell disease by enhancing oxygen delivery to tissues .

Mechanism of Action

The mechanism of action of Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methylbenzaldehyde
  • 2-Fluoro-6-methoxybenzaldehyde
  • 6-Fluoro-2-methoxy-3-(trifluoromethyl)benzaldehyde

Uniqueness

Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may lack this functional group.

Biological Activity

Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl-, a derivative of benzaldehyde, exhibits a range of biological activities that have been the subject of various studies. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Benzaldehyde derivatives are known for their diverse biological activities. The specific compound 6-fluoro-2-(methoxymethoxy)-3-methyl- has been synthesized through various methods, including multi-step organic reactions that involve ortho-lithiation strategies and coupling reactions with methoxymethoxy groups. The synthesis often yields compounds with high purity and good yields, making them suitable for further biological evaluation .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzaldehyde derivatives. For instance, compounds similar to 6-fluoro-2-(methoxymethoxy)-3-methyl- have shown effectiveness against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate varying degrees of activity:

Compound IDBacterial StrainMIC (mm)
2bGram-positive11
2cGram-negative13
2dFungal strainModerate

These findings suggest that modifications in the benzaldehyde structure can enhance antimicrobial efficacy .

Cytotoxicity and Cancer Research

The compound's potential in cancer therapy has also been investigated. Studies have shown that benzaldehyde derivatives can inhibit specific protein kinases associated with cancer progression, such as Pim-1 and Pim-2 kinases. These kinases are frequently overexpressed in prostate cancer and certain leukemias. The inhibition of these kinases by benzaldehyde derivatives could lead to apoptosis in cancer cells, providing a basis for their use in targeted cancer therapies .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial activity of several synthesized benzaldehyde derivatives, including 6-fluoro-2-(methoxymethoxy)-3-methyl-. The results indicated significant inhibition against various microbial strains, supporting the potential use of these compounds in developing new antimicrobial agents .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that benzaldehyde derivatives could induce cell cycle arrest and apoptosis. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, highlighting their potential as therapeutic agents in oncology .

Properties

CAS No.

1067225-50-6

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

6-fluoro-2-(methoxymethoxy)-3-methylbenzaldehyde

InChI

InChI=1S/C10H11FO3/c1-7-3-4-9(11)8(5-12)10(7)14-6-13-2/h3-5H,6H2,1-2H3

InChI Key

BXIDDTMZDKYALS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C=O)OCOC

Origin of Product

United States

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